molecular formula C10H11F3O B6334274 4,4,4-Trifluoro-1-phenylbutan-1-ol CAS No. 1197006-15-7

4,4,4-Trifluoro-1-phenylbutan-1-ol

Cat. No. B6334274
CAS RN: 1197006-15-7
M. Wt: 204.19 g/mol
InChI Key: UJYFFRDJKKVCBI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-phenylbutan-1-ol (TFPB) is a synthetic organic compound with a variety of applications in the scientific research field. It is a colorless liquid with a low boiling point and is soluble in most organic solvents. TFPB is used in a variety of laboratory experiments, including synthesis, drug design, and biochemical and physiological studies.

Scientific Research Applications

Chemical Reactions and Molecular Structures

  • Trifluoromethylated Oxaphospholanes Synthesis : 4,4,4-Trifluoro-1-phenylbutan-1-ol is used in the synthesis of trifluoromethylated oxaphospholanes, showcasing its utility in complex chemical reactions involving dichlorophosphines (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).

  • Novel Reaction with Iodobenzene Diacetate : It plays a role in a novel chemical reaction with iodobenzene diacetate, assisted by Copper(II) and 2,2′-biimidazole, leading to unexpected product formation (Zhou, Zeng, & Zou, 2010).

  • Copper(II) Complexes Formation : It's involved in the formation of Copper(II) complexes with various ligands, providing insights into the molecular structures and hydrogen-bonded networks of these complexes (Perdih, 2017).

Synthesis of Nanoparticles and Novel Compounds

  • Electrogenerated Base-Promoted Synthesis : The compound is a key player in the electrochemical synthesis of novel nanoparticles, showcasing an innovative approach to chemical synthesis (Goodarzi & Mirza, 2020).

  • Antitumor Activity and Molecular Docking : Research includes its derivatives in antitumor activity studies and molecular docking, highlighting its potential in pharmacological research (Al-Suwaidan et al., 2015).

  • One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Derivatives : Its use in the one-pot synthesis of derivatives in ionic liquid is notable for its operational simplicity and high yields (Li et al., 2011).

Crystal Packing and Structure Analysis

  • Influence on Crystal Packing : The addition of fluorine atoms to diketonato backbones, such as in 4,4,4-Trifluoro-1-phenylbutan-1-ol, affects crystal packing in Co(II) complexes, providing insights into the role of fluorine in molecular interactions (Perdih, 2014).

  • Generation of Unstable and Gaseous Compounds : Research on its catalyzed generation of trifluoroacetaldehyde and its direct aldol reaction offers insights into chemical process dynamics (Funabiki et al., 2017).

Photostabilization and Polymer Research

  • Photostabilization of Polymers : Its derivatives, like benzoyl-trifluoroacetone, are studied for their ability to photostabilize polymers, crucial in materials science and polymer chemistry (Wu, Chang, Mou, & Rabek, 1991).

properties

IUPAC Name

4,4,4-trifluoro-1-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFFRDJKKVCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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